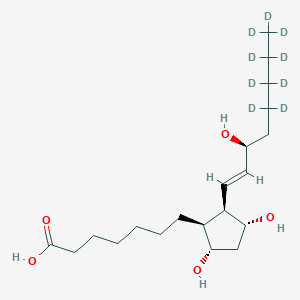
8-Isoprostaglandin F1alpha-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-iso Prostaglandin F1 is a member of the isoprostane family, which are eicosanoids of non-cyclooxygenase origin. It was first identified in human semen and is known for its role as a biomarker of oxidative stress . This compound is a prostaglandin-like molecule formed through the free radical-catalyzed peroxidation of arachidonic acid .
Preparation Methods
8-iso Prostaglandin F1 is synthesized through the peroxidation of arachidonic acid, a polyunsaturated fatty acid. This process involves the reaction of free radicals with arachidonic acid, leading to the formation of isoprostanes . The synthetic route typically involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to isolate and identify the compound .
Chemical Reactions Analysis
8-iso Prostaglandin F1 undergoes various chemical reactions, including:
Reduction: This process involves the gain of electrons or hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions include various isomers and derivatives of the original compound .
Scientific Research Applications
8-iso Prostaglandin F1 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-iso Prostaglandin F1 involves its role as a biomarker of oxidative stress. It is formed through the peroxidation of arachidonic acid by reactive oxygen species, leading to the formation of lipid peroxides . These lipid peroxides can then interact with various cellular components, leading to oxidative damage and inflammation . The molecular targets and pathways involved include the activation of inflammatory pathways and the modulation of cellular signaling processes .
Comparison with Similar Compounds
8-iso Prostaglandin F1 is unique among isoprostanes due to its specific formation pathway and its role as a biomarker of oxidative stress. Similar compounds include:
8-iso Prostaglandin F2: Another isoprostane formed through the peroxidation of arachidonic acid, often used as a biomarker for oxidative stress.
8-iso Prostaglandin F3: Formed from the peroxidation of eicosapentaenoic acid, this compound also serves as a biomarker for oxidative stress.
8-iso Prostaglandin F4: Derived from the peroxidation of docosahexaenoic acid, it is used in similar research applications.
These compounds share similar chemical structures and functions but differ in their specific formation pathways and biological roles.
Properties
Molecular Formula |
C20H36O5 |
|---|---|
Molecular Weight |
365.6 g/mol |
IUPAC Name |
7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17+,18-,19+/m0/s1/i1D3,2D2,3D2,6D2 |
InChI Key |
DZUXGQBLFALXCR-PMEIYFRMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1CCCCCCC(=O)O)O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















